FR 167653

描述

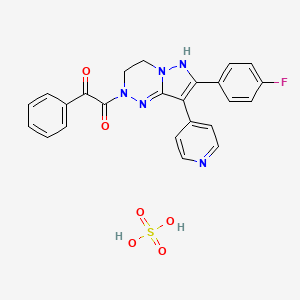

FR-167653 is a p38 mitogen-activated protein kinase inhibitor, which suppresses the development of endometriosis in a murine model. FR-167653 meliorates murine bleomycin-induced pulmonary fibrosis. FR-167653 also exerts salutary effect on liver cirrhosis through downregulation of Runx2.

科学研究应用

FR 167653: 科学研究应用的全面分析: This compound,也称为“1-(7-(4-氟苯基)-8-(吡啶-4-基)-3,4-二氢吡唑并[5,1-c][1,2,4]三嗪-2(1H)-基)-2-苯基乙烷-1,2-二酮硫酸盐”或“this compound 硫酸盐”,是一种在科学研究中具有多种显著应用的化合物。以下是重点介绍独特应用的详细分析:

抑制 p38 MAPK

This compound 是一种 p38 丝裂原活化蛋白激酶 (MAPK) 的选择性抑制剂,p38 MAPK 在细胞对压力和炎症的反应中起着至关重要的作用。 通过抑制促炎细胞因子如 TNF-α 和白细胞介素-1β (IL-1β) 的产生,this compound 在各种炎症性疾病中具有潜在的治疗应用 .

心肌保护

研究表明,this compound 可以减轻缺血再灌注损伤引起的心肌功能抑制。 这种保护作用被认为是由于该化合物能够降低细胞因子表达,从而在心脏手术和心脏病治疗中提供潜在的益处 .

抗炎作用

作为一种口服有效的 p38 MAPK 抑制剂,this compound 已被证明在体内有效治疗炎症。 这包括减轻创伤和减少缺血再灌注损伤,使其成为开发新型抗炎药物的候选药物 .

细胞因子产生抑制

该化合物抑制细胞因子产生的能力不仅限于 TNF-α 和 IL-1β。 这表明在管理细胞因子风暴或细胞因子过度产生相关的疾病(如某些自身免疫性疾病和严重感染)中具有更广泛的应用 .

在实验模型中的应用

This compound 广泛应用于实验模型中,以研究 p38 MAPK 在各种生物过程和疾病中的作用。这有助于理解这些疾病的分子机制并开发靶向治疗。

每种应用都为科学探索和治疗开发提供了一种独特的途径,突出了 this compound 作为研究工具和潜在药物的多功能性。

Nature - FR-167653,一种选择性 p38 MAPK 抑制剂 欧洲心脏胸外科杂志 - FR167653 的心肌保护作用 免疫系统研究 - this compound,一种口服有效的 p38 MAPK 抑制剂

作用机制

Target of Action

FR 167653, also known as this compound sulfate or 1-(7-(4-Fluorophenyl)-8-(pyridin-4-yl)-3,4-dihydropyrazolo[5,1-c][1,2,4]triazin-2(1H)-yl)-2-phenylethane-1,2-dione sulfate, primarily targets the p38 mitogen-activated protein kinase (MAPK) pathway . This pathway plays a pivotal role in various cellular processes, including inflammation and fibrosis .

Mode of Action

This compound acts as a selective inhibitor of the p38 MAPK pathway . It inhibits the activation of p38 MAPK by suppressing its phosphorylation . This results in a decrease in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) .

Biochemical Pathways

This compound affects the p38 MAPK pathway and its downstream effects . By inhibiting this pathway, this compound suppresses the production of TNF-α and IL-1β, key cytokines involved in inflammatory responses . Additionally, it has been suggested that this compound may downregulate the expression of runt-related protein 2 (Runx2), a profibrogenic transcription factor, indicating that Runx2 might be a key downstream regulator of the p38 pathway .

Result of Action

The molecular and cellular effects of this compound’s action are significant. By inhibiting the p38 MAPK pathway, this compound reduces the production of pro-inflammatory cytokines, leading to an overall decrease in inflammation . In a study on a rat model of liver cirrhosis, this compound was found to have an ameliorating effect on cirrhosis formation . It also showed a beneficial effect in a rat heart ischemia-reperfusion model, demonstrating positive inotropic and antiapoptotic effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in the context of ischemia-reperfusion injury, this compound has been shown to be effective in reducing inflammation and trauma . .

属性

IUPAC Name |

1-[7-(4-fluorophenyl)-8-pyridin-4-yl-3,4-dihydro-1H-pyrazolo[5,1-c][1,2,4]triazin-2-yl]-2-phenylethane-1,2-dione;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18FN5O2.H2O4S/c25-19-8-6-17(7-9-19)21-20(16-10-12-26-13-11-16)23-28-30(15-14-29(23)27-21)24(32)22(31)18-4-2-1-3-5-18;1-5(2,3)4/h1-13,28H,14-15H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCPHXRBKBLJJJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(NC2=C(C(=NN21)C3=CC=C(C=C3)F)C4=CC=NC=C4)C(=O)C(=O)C5=CC=CC=C5.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FN5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60430965 | |

| Record name | Sulfuric acid--1-[7-(4-fluorophenyl)-8-(pyridin-4-yl)-3,4-dihydropyrazolo[5,1-c][1,2,4]triazin-2(6H)-yl]-2-phenylethane-1,2-dione (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60430965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

158876-66-5 | |

| Record name | FR 167653 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158876665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid--1-[7-(4-fluorophenyl)-8-(pyridin-4-yl)-3,4-dihydropyrazolo[5,1-c][1,2,4]triazin-2(6H)-yl]-2-phenylethane-1,2-dione (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60430965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

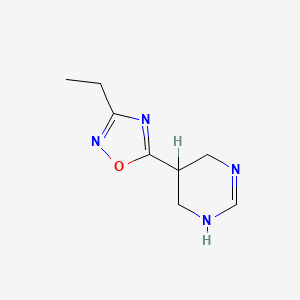

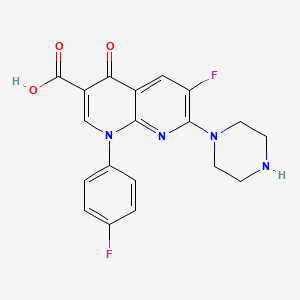

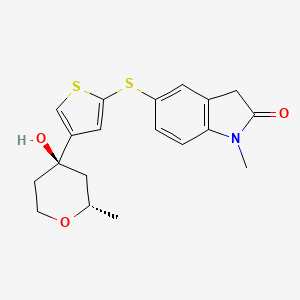

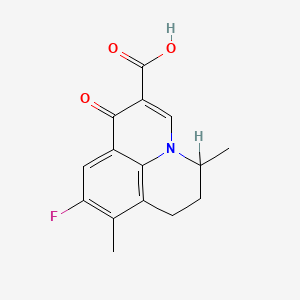

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[[4-[2-(5-Methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1662703.png)

![5-(4-Fluorophenyl)-6-(4-methylsulfonylphenyl)spiro[2.4]hept-5-ene](/img/structure/B1662708.png)

![(2S)-N-[4,4-bis(4-fluorophenyl)butyl]-4-methyl-2-(methylamino)pentanamide](/img/structure/B1662710.png)

![3-[[4-(4-Carbamimidoylphenyl)-1,3-thiazol-2-yl]-[1-(carboxymethyl)piperidin-4-yl]amino]propanoic acid](/img/structure/B1662711.png)

![2-Phenyl-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one](/img/structure/B1662715.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[5-methoxy-2-(2-phenylethynyl)phenyl]-N-methylbutan-2-amine](/img/structure/B1662716.png)

![2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfanyl]-5,5,7,7-tetramethyl-3H-cyclopenta[f]benzimidazol-6-one](/img/structure/B1662723.png)